N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide
Description
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide is a piperazine-based carboxamide derivative featuring dual furan moieties. Its structure includes:
- A 4-(4-methoxyphenyl)piperazine core, which is common in ligands targeting serotonin (5-HT1A) and dopamine receptors .
- A furan-2-carboxamide group linked via an ethyl chain, with an additional furan-2-yl substituent on the central carbon.
This compound is part of a broader class of molecules investigated for neurological applications, including antipsychotic and receptor imaging agents .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-27-18-8-6-17(7-9-18)24-10-12-25(13-11-24)19(20-4-2-14-28-20)16-23-22(26)21-5-3-15-29-21/h2-9,14-15,19H,10-13,16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWWCTMKGJYKRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3=CC=CO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furan ring, followed by the introduction of the piperazine moiety and the methoxyphenyl group. The final step involves the formation of the carboxamide linkage. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Pharmacological Implications
Pharmacological and Physical Property Trends
Table 3: Receptor Affinity and Physicochemical Properties
Critical Analysis:
- The 4-methoxyphenyl group may enhance 5-HT1A affinity compared to dichlorophenyl analogues (e.g., compound 13), as seen in 18F-Mefway’s high selectivity .
- The dual furan groups in the target compound likely reduce logP compared to benzofuran/benzoisothiazole derivatives, improving aqueous solubility .
Biological Activity
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a furan ring, a piperazine moiety, and a methoxyphenyl group. Its molecular formula is with a molecular weight of 383.51 g/mol. The structure allows for various interactions with biological targets, influencing its pharmacological properties.
Anti-inflammatory Activity
Research indicates that derivatives of furan compounds exhibit significant anti-inflammatory properties. A study highlighted that compounds similar to this compound showed potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . This suggests potential applications in treating inflammatory diseases.
Analgesic Effects
The analgesic properties of this compound have been evaluated in various animal models. Compounds with similar structures demonstrated effectiveness comparable to established analgesics, indicating that this compound may also possess notable pain-relieving effects .
Antimicrobial Activity
The antimicrobial efficacy of furan derivatives has been documented against both Gram-positive and Gram-negative bacteria. For instance, similar compounds exhibited significant activity against Escherichia coli and Staphylococcus aureus, suggesting that this compound may also have broad-spectrum antimicrobial potential .
The biological activity of this compound is believed to involve multiple mechanisms:
- Receptor Interaction : The compound may interact with specific receptors or enzymes, modulating their activity.
- Inhibition of Pathways : It potentially inhibits key pathways involved in inflammation and pain signaling.
- Antimicrobial Mechanisms : The structure may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of furan derivatives, revealing that modifications to the furan or piperazine rings can significantly alter biological activity. For example, the introduction of electron-donating groups enhances anti-inflammatory and analgesic activities .
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Anti-inflammatory | High | |
| Analgesic | Moderate to High | |
| Antimicrobial | Significant |
Case Studies
- Analgesic Efficacy in Animal Models : In a controlled study using carrageenan-induced paw edema in rats, compounds similar to this compound demonstrated significant reduction in swelling compared to controls, suggesting effective analgesic properties .
- Antimicrobial Testing : A series of furan derivatives were tested against various bacterial strains, showing IC50 values indicating potent antibacterial activity, particularly against Staphylococcus aureus .
Q & A
Q. What are the established synthetic methodologies for preparing N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide, and how can reaction yields be optimized?
Answer: The synthesis involves coupling a furan-2-carboxylic acid derivative with a piperazine-containing amine intermediate. Key steps include:
- Amide bond formation : Use carbodiimides (e.g., EDCI or DCC) with HOBt as an additive in dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen.
- Purification : Recrystallization from methanol or ethanol/water mixtures yields >95% purity .
- Yield optimization : Maintain a 1.2:1 molar ratio of acid to amine, react at 0–5°C during activation, then stir at room temperature for 24 hours. Scavengers like HOBt reduce racemization .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Identify furan protons (δ 6.2–7.5 ppm), piperazine methylenes (δ 2.4–3.1 ppm), and methoxy groups (δ ~3.8 ppm) .
- HRMS : Confirm molecular weight within 3 ppm error.
- HPLC : Use a C18 column with acetonitrile/water gradients to verify purity (>95%) .
Advanced Research Questions
Q. How can researchers address discrepancies in receptor binding affinity data across different assay systems?
Answer: Standardize protocols to resolve contradictions:
- Radioligand competition assays : Use [³H]spiperone with HEK293 membranes expressing human dopamine receptors.
- Buffer consistency : 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 .
- Validation : Include reference antagonists (haloperidol for D2, SB-277011A for D3) and perform Schild analysis for Ki determination .
Q. What enantioselective synthesis strategies achieve optically pure isomers of this compound?
Answer:
- Chiral resolution : Diastereomeric salt formation with (+)-dibenzoyl tartaric acid in ethanol yields >98% enantiomeric excess (ee) .
- Asymmetric synthesis : Evans oxazolidinone auxiliaries during piperazine-ethyl-furan alkylation achieve 85–90% ee .
Q. How does the piperazine substitution pattern influence pharmacokinetics and target selectivity?
Answer:
- 4-Methoxy group : Enhances D3 receptor selectivity (Ki D3/D2 ratio >50) by optimizing hydrophobic interactions in the receptor pocket .
- logP values : 2.8–3.5 (via HPLC) correlate with optimal blood-brain barrier penetration for CNS activity .
Methodological Focus
Q. What in silico approaches predict metabolic stability in preclinical models?
Answer:
- Molecular docking : AutoDock Vina to CYP3A4/2D6 isoforms.
- MD simulations : GROMACS to assess binding free energies.
- Validation : In vitro microsomal assays (human liver microsomes + NADPH) with LC-MS/MS quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
